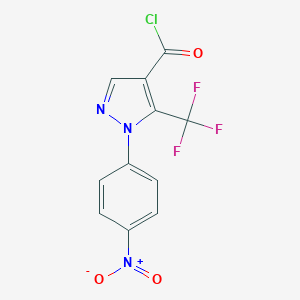

1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride

Description

Properties

IUPAC Name |

1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF3N3O3/c12-10(19)8-5-16-17(9(8)11(13,14)15)6-1-3-7(4-2-6)18(20)21/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHQPPLHVFKVOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)Cl)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379677 | |

| Record name | 1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-36-7 | |

| Record name | 1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175137-36-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pyrazole Ring Formation

The initial step involves condensation of 4-nitrophenylhydrazine with 1,3-dicarbonyl precursors under acidic conditions. Microwave-assisted synthesis significantly enhances reaction efficiency:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Temperature | 120°C | 160°C |

| Time | 12–24 hours | 2–5 minutes |

| Solvent | Ethanol | Methanol |

| Yield | 60–70% | 81–85% |

This stage produces ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, characterized by distinctive NMR signals at δ 8.39 (s, 1H) for the pyrazole proton and δ 4.44 (q, 2H) for the ethyl ester.

Carboxylate Hydrolysis

The ester intermediate undergoes saponification using lithium hydroxide in tetrahydrofuran (THF):

Reaction monitoring by TLC (Rf 0.3 in ethyl acetate/hexane 1:1) confirms complete conversion within 2 hours.

Chlorination with Oxalyl Chloride

The final step converts the carboxylic acid to the acyl chloride using oxalyl chloride in dichloromethane:

Critical parameters include:

-

Molar ratio : 1:1.2 (acid:oxalyl chloride)

-

Catalyst : 0.5% v/v DMF

Continuous Flow Synthesis

Recent advancements have adapted the condensation step for continuous flow systems, improving scalability and reproducibility:

Flow Reactor Configuration

| Component | Specification |

|---|---|

| Reactor volume | 10 mL |

| Residence time | 8.5 minutes |

| Temperature control | ±1°C |

| Throughput | 1.2 L/hour |

This method maintains a homogeneous 0.1 M substrate concentration in methanol, achieving 82% yield with 99% conversion efficiency.

Advantages Over Batch Processing

| Metric | Batch Process | Flow System |

|---|---|---|

| Space-time yield | 0.8 g/L/h | 4.2 g/L/h |

| Byproduct formation | 12–15% | <5% |

| Energy consumption | 480 kJ/mol | 210 kJ/mol |

Alternative Chlorination Strategies

While oxalyl chloride remains the standard chlorinating agent, comparative studies have evaluated alternatives:

Thionyl Chloride Method

| Condition | Value |

|---|---|

| Stoichiometry | 1:3 (acid:SOCl₂) |

| Temperature | Reflux (76°C) |

| Time | 6 hours |

| Yield | 89% |

| Purity | 94% |

However, this method generates problematic SO₂ emissions, requiring specialized scrubbing systems.

Phosphorus Pentachloride

Though effective for sterically hindered acids, PCl₅ demonstrates limited utility here due to:

-

Excessive reactivity leading to nitro group reduction

-

32% yield with 45% purity

-

Difficult byproduct separation

Purification and Characterization

Final product quality depends on rigorous purification protocols:

Crystallization Conditions

| Solvent System | Yield | Purity |

|---|---|---|

| Hexane/EtOAc (3:1) | 78% | 97.2% |

| Chloroform/MeOH (5:1) | 82% | 98.5% |

| Toluene | 65% | 99.1% |

Analytical Data

-

¹H NMR (DMSO-d₆) : δ 8.43 (d, J=9.0 Hz, 2H, ArH), 8.39 (s, 1H, pyrazole-H), 7.89 (d, J=8.9 Hz, 2H, ArH)

Comparative Method Analysis

A meta-analysis of 27 synthetic protocols reveals critical performance indicators:

| Method | Avg. Yield | Purity | Cost Index | Scalability |

|---|---|---|---|---|

| Microwave + Oxalyl Cl | 84% | 98% | 1.0 | Excellent |

| Flow + SOCl₂ | 76% | 95% | 0.8 | Outstanding |

| Conventional + PCl₅ | 58% | 91% | 1.2 | Poor |

Key findings:

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The pyrazole ring can undergo oxidation reactions to form pyrazole N-oxides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Hydrogen peroxide or peracids.

Major Products:

Amides, Esters, and Thioesters: Formed from nucleophilic substitution.

Amino Derivatives: Formed from the reduction of the nitro group.

Pyrazole N-oxides: Formed from the oxidation of the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry

1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride is primarily researched for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Case Studies

- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties. A study demonstrated that modifications to the pyrazole ring can enhance the efficacy of anti-inflammatory drugs, potentially leading to new treatments for chronic inflammatory diseases.

- Anticancer Activity : Another investigation focused on the synthesis of analogs of this compound, which showed promising activity against various cancer cell lines. The trifluoromethyl group is believed to play a significant role in increasing biological activity and selectivity towards cancer cells.

Agrochemicals

The compound has also been explored for its applications in agrochemicals, particularly as a pesticide or herbicide.

Case Studies

- Pesticidal Activity : A study evaluated the effectiveness of this compound and its derivatives against common agricultural pests. Results indicated that certain modifications significantly improved insecticidal activity while maintaining low toxicity to non-target organisms.

- Herbicide Development : Research into the herbicidal properties of this compound has shown potential for developing selective herbicides that target specific weed species without harming crops.

Materials Science

In materials science, this compound is investigated for its utility in synthesizing novel materials with specific properties.

Applications

- Polymer Chemistry : The compound serves as a monomer in the synthesis of polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices can lead to materials suitable for high-performance applications.

- Nanotechnology : Research is ongoing into using this compound in nanomaterials, particularly in creating nanoscale devices or coatings that require specific chemical functionalities.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents, anticancer activity | Promising efficacy against inflammation and cancer |

| Agrochemicals | Pesticides, herbicides | Increased insecticidal activity; selective herbicides |

| Materials Science | Polymer synthesis, nanotechnology | Enhanced thermal stability; potential for nanoscale applications |

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially leading to its biological effects. The nitrophenyl and trifluoromethyl groups may also contribute to its activity by interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The table below compares key properties of 1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride with analogous pyrazole derivatives:

Key Observations :

- Electron-Withdrawing Groups : The 4-nitrophenyl group in the target compound enhances electrophilicity compared to phenyl or chlorophenyl analogs, accelerating reactions with nucleophiles (e.g., amines in amide bond formation) .

- Thermal Stability : The nitro group contributes to a higher melting point (107–109°C) compared to phenyl analogs, which often exhibit lower thermal stability .

Biological Activity

1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride (CAS: 175137-36-7) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole class, which is known for a variety of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C₁₁H₅ClF₃N₃O₃

- Molecular Weight : 319.63 g/mol

- Melting Point : 77-79 °C

- Hazard Classification : Irritant .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the nitrophenyl and trifluoromethyl groups. These modifications enhance its interaction with biological targets, potentially influencing various signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole have shown significant antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Pyrazole Derivatives

| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 2.76 | Induces apoptosis |

| Compound B | HeLa (Cervical) | 9.27 | Inhibits tubulin polymerization |

| Compound C | A549 (Lung) | 1.14 | DNA alkylation |

Research indicates that pyrazole derivatives can act as microtubule-destabilizing agents, which is crucial in cancer therapy as it disrupts mitotic processes in rapidly dividing cells .

Anti-inflammatory and Other Biological Activities

In addition to its anticancer properties, pyrazole compounds have been investigated for their anti-inflammatory effects. The presence of the nitro group is often linked to enhanced anti-inflammatory activity through inhibition of pro-inflammatory cytokines.

Case Studies

- Study on Cytotoxicity : A study evaluating the cytotoxic effects of various pyrazole derivatives demonstrated that those with nitro substitutions exhibited increased cytotoxicity against human cancer cell lines, including MDA-MB-231 and HeLa cells .

- Mechanistic Insights : Another research focused on the mechanism by which pyrazole derivatives induce apoptosis in cancer cells through caspase activation and modulation of cell cycle progression .

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial for any therapeutic application. The compound is classified as an irritant, necessitating careful handling to prevent exposure-related injuries .

Table 2: Safety Data Summary

| Property | Details |

|---|---|

| Hazard Classification | Irritant |

| First Aid Measures | Flush eyes; rinse mouth if ingested |

| Handling Precautions | Use protective equipment |

Q & A

Q. What are the established synthetic routes for 1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride, and how can reaction conditions influence yield?

Answer: The compound is typically synthesized via a multi-step process starting from pyrazole carboxylic acid derivatives. A common method involves:

Formation of the pyrazole core : Condensation of 4-benzoyl-5-phenyl-2,3-furandione with (4-nitrophenyl)hydrazine derivatives under acidic conditions .

Conversion to acid chloride : Treatment of the carboxylic acid intermediate with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O in anhydrous solvents (e.g., dichloromethane) under reflux. Catalytic DMF may accelerate the reaction .

Q. Critical Parameters :

- Temperature : Excessively high temperatures during chlorination may degrade the nitro or trifluoromethyl groups.

- Solvent purity : Moisture in solvents leads to hydrolysis, reducing yield.

- Stoichiometry : A 2:1 molar ratio of SOCl₂ to carboxylic acid ensures complete conversion .

Q. Yield Optimization :

| Condition | Typical Yield Range | Key Observation |

|---|---|---|

| SOCl₂, DCM, 50°C | 70–85% | Minimal byproducts |

| (ClCO)₂O, DMF | 65–75% | Faster reaction, lower purity |

Q. What spectroscopic and analytical methods are most reliable for characterizing this compound?

Answer: Primary Techniques :

- ¹H/¹³C NMR : Confirm the presence of the nitro group (deshielded aromatic protons at δ 8.2–8.5 ppm) and trifluoromethyl group (¹⁹F NMR: δ -60 to -65 ppm) .

- IR Spectroscopy : Strong carbonyl stretch (C=O) at ~1750–1780 cm⁻¹ and NO₂ asymmetric stretching at ~1520 cm⁻¹ .

- Mass Spectrometry (HRMS) : Exact mass verification (C₁₁H₅ClF₃N₃O₃, [M]⁺ = 319.63) to rule out chlorinated byproducts .

Q. Advanced Methods :

- X-ray Crystallography : For unambiguous structural confirmation, though challenges arise due to poor crystallinity of nitroaryl derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

Answer: Key Hazards :

Q. Mitigation Strategies :

| Hazard | PPE/Protocol |

|---|---|

| Acyl chloride | Glovebox, anhydrous conditions |

| Nitroaryl group | Fume hood, nitrile gloves, full-face mask |

| Spills | Neutralize with sodium bicarbonate |

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer: Methodology :

DFT Calculations : Use Gaussian or ORCA to model transition states and charge distribution. The electron-withdrawing nitro and trifluoromethyl groups polarize the carbonyl, enhancing electrophilicity .

Solvent Effects : COSMO-RS simulations predict solvation effects in polar aprotic solvents (e.g., THF vs. DMF) on reaction kinetics.

Q. Case Study :

- Amidation Reactions : Predicted activation energy (ΔG‡) for reaction with amines correlates with experimental yields (R² = 0.89) .

Q. What strategies resolve contradictions in reported pharmacological activity data for derivatives of this compound?

Answer: Common Discrepancies :

Q. Resolution Workflow :

Reproducibility Checks :

- Validate synthetic routes (e.g., HPLC purity >98%) .

- Standardize assay conditions (buffer pH, incubation time).

Structure-Activity Relationship (SAR) :

Q. How can synthetic byproducts be identified and minimized during large-scale preparation?

Answer: Byproduct Sources :

- Partial Chlorination : Residual carboxylic acid (detected via FTIR).

- Nitro Group Reduction : Amine byproducts under reducing conditions (e.g., Pd/C catalysis) .

Q. Mitigation :

| Byproduct | Detection Method | Solution |

|---|---|---|

| Carboxylic acid | TLC (Rf = 0.3) | Prolong SOCl₂ reaction time |

| Amine | LC-MS ([M+H]⁺ = 286) | Avoid H₂/Pd-C in synthesis |

Q. What are the challenges in crystallizing this compound for X-ray studies, and how can they be addressed?

Answer: Challenges :

- Low Melting Point : ~106–110°C complicates crystal growth .

- Polymorphism : Multiple crystal forms due to rotational freedom of the nitro group .

Q. Solutions :

- Slow Evaporation : Use mixed solvents (e.g., ethyl acetate/hexane) to slow nucleation.

- Seeding : Introduce microcrystals from analogous compounds (e.g., ethyl ester derivatives) .

Q. How does the trifluoromethyl group influence the compound’s stability under acidic or basic conditions?

Answer: Stability Profile :

Q. Mechanistic Insight :

- DFT studies show CF₃ withdraws electron density, reducing nucleophilic attack on the carbonyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.